(4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone is a complex organic molecule characterized by its unique structural features It contains a fluorophenyl group and a heptamethyl-substituted biquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone typically involves multiple steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as substituted anilines and aldehydes. These reactions often require catalysts like Lewis acids and are conducted under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the biquinoline core reacts with 4-fluorobenzoyl chloride in the presence of a catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the biquinoline core, which can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biquinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Wirkmechanismus
The mechanism by which (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Fluorophenyl)(quinolin-1-yl)methanone: Lacks the heptamethyl substitution, resulting in different physical and chemical properties.
(4-Chlorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone: Similar structure but with a chlorine atom instead of fluorine, which can affect reactivity and biological activity.
Uniqueness
The presence of the heptamethyl-substituted biquinoline core and the fluorophenyl group makes (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone unique
This detailed overview provides a comprehensive understanding of (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Eigenschaften
Molekularformel |
C32H35FN2O |
---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[2,2,4-trimethyl-6-(2,2,3,4-tetramethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone |
InChI |
InChI=1S/C32H35FN2O/c1-20-19-30(3,4)35(29(36)22-12-15-24(33)16-13-22)28-17-14-23(18-25(20)28)32(7)21(2)31(5,6)34-27-11-9-8-10-26(27)32/h8-19,21,34H,1-7H3 |
InChI-Schlüssel |
AHVFUWHJXQKDDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC2=CC=CC=C2C1(C)C3=CC4=C(C=C3)N(C(C=C4C)(C)C)C(=O)C5=CC=C(C=C5)F)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.